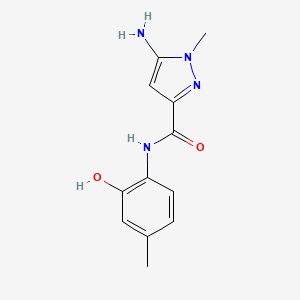
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as PH-797804, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a significant impact on various biological processes, making it a promising candidate for the treatment of several diseases.
作用機序
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide works by inhibiting the activity of p38 MAP kinase, a protein that is involved in various biological processes such as inflammation, cell differentiation, and apoptosis. By inhibiting the activity of p38 MAP kinase, 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide can have a significant impact on various biological processes, making it a promising candidate for the treatment of several diseases.
Biochemical and Physiological Effects:
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a significant impact on various biochemical and physiological processes. Some of the effects of 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide include:
1. Anti-inflammatory: 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases.
2. Analgesic: 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to reduce pain in animal models, making it a promising candidate for the treatment of chronic pain.
3. Anti-tumor: 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for the treatment of cancer.
実験室実験の利点と制限
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. Some of the advantages of 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide include:
1. High potency: 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a highly potent inhibitor of p38 MAP kinase, making it a valuable tool for studying the role of this protein in various biological processes.
2. Specificity: 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a specific inhibitor of p38 MAP kinase, making it a valuable tool for studying the function of this protein in various biological processes.
Some of the limitations of 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide include:
1. Toxicity: 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to be toxic at high doses, making it important to use appropriate safety precautions when working with this compound.
2. Stability: 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is sensitive to light and air, making it important to store this compound properly to ensure its stability.
将来の方向性
There are several future directions for the study of 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. Some of these directions include:
1. Clinical trials: 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has shown promising results in preclinical studies, making it important to conduct clinical trials to determine its safety and efficacy in humans.
2. Combination therapies: 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide may be used in combination with other drugs to enhance its therapeutic potential.
3. Development of new analogs: New analogs of 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide may be developed to improve its potency, specificity, and safety.
In conclusion, 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a significant impact on various biological processes, making it a valuable tool for studying the role of p38 MAP kinase in various diseases. While there are some limitations to working with 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, its potential therapeutic benefits make it an important compound for future research.
合成法
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-hydroxy-4-methylbenzaldehyde with hydrazine hydrate to form 2-hydroxy-4-methylphenylhydrazine. This compound is then reacted with ethyl acetoacetate to form 1-methyl-3-oxo-1,2,3,4-tetrahydro-5-pyrazolecarboxylic acid ethyl ester. The final step involves the reaction of this compound with 4-amino-5-chloro-2-methoxybenzoic acid to form 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
科学的研究の応用
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a significant impact on various biological processes, making it a promising candidate for the treatment of several diseases. Some of the areas where 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied include:
1. Inflammation: 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Pain: 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have analgesic properties and has been studied for its potential use in the treatment of chronic pain.
3. Cancer: 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer.
特性
IUPAC Name |
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-3-4-8(10(17)5-7)14-12(18)9-6-11(13)16(2)15-9/h3-6,17H,13H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBPQADWGSIHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)N)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2804732.png)
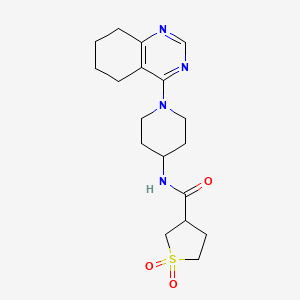
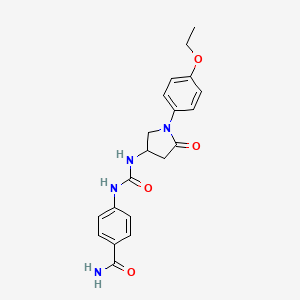
![ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2804738.png)
![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2804739.png)


![3-((2,5-dimethylphenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2804742.png)
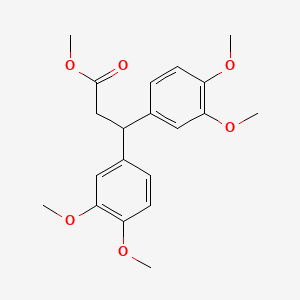
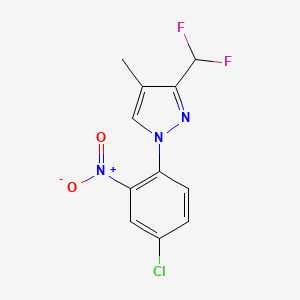
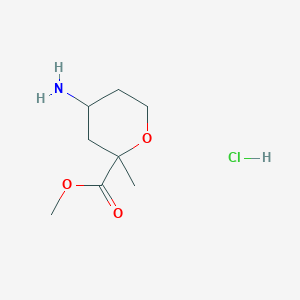
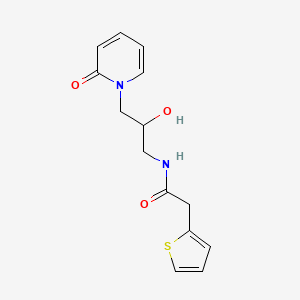
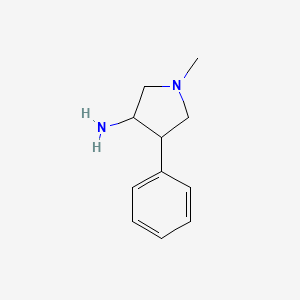
![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2804753.png)